Ethyl 5-(Benzyloxy)-2-fluorobenzoate
Description
Contextualization within Organic Synthesis and Fluorine Chemistry
In the broad field of organic synthesis, the development of novel molecular scaffolds is crucial for advancing various scientific disciplines, particularly medicinal chemistry and materials science. Fluorine chemistry, a specialized sub-discipline, focuses on the incorporation of fluorine atoms into organic molecules. The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. nih.govnih.gov
Ethyl 5-(Benzyloxy)-2-fluorobenzoate is situated at the intersection of classical organic synthesis and modern fluorine chemistry. Its structure contains a fluorinated benzene (B151609) ring, a feature commonly found in many pharmaceuticals and agrochemicals. kaibangchem.com The ethyl ester and benzyloxy groups provide reactive handles that can be selectively manipulated to build more complex molecular architectures.
Significance as a Versatile Synthetic Precursor
The true value of this compound lies in its potential as a versatile synthetic precursor. Each of its functional groups offers a distinct site for chemical modification:
Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups such as amides, acid chlorides, or other esters.
Benzyloxy Group: The benzyl (B1604629) group is a commonly used protecting group for hydroxyl functionalities in multi-step syntheses. wikipedia.orgchem-station.com It is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation. organic-chemistry.org This allows for the unmasking of a phenol (B47542) at a later synthetic stage for further functionalization.
This trifecta of functionalities allows chemists to devise synthetic routes where each part of the molecule can be addressed in a controlled and sequential manner, making it a powerful tool for constructing intricate molecular targets.
Overview of Research Trajectories
While direct research on this compound is still emerging, the research trajectories for analogous compounds suggest several potential areas of application. Fluorinated benzoic acid derivatives are key components in a variety of bioactive molecules, including anti-inflammatory agents and anti-cancer drugs. kaibangchem.comglobalscientificjournal.com Therefore, it is anticipated that research involving this compound will focus on its utility in the synthesis of novel pharmaceutical candidates.
Furthermore, the ability to selectively deprotect the benzyloxy group to reveal a phenol opens up possibilities for its use in the synthesis of polymers, ligands for catalysis, and other advanced materials where a phenolic moiety is required. The ongoing development of new synthetic methodologies will likely expand the applications of this and related fluorinated building blocks.
Hypothesized Synthesis
Given the absence of commercially available this compound, a plausible multi-step synthesis can be proposed based on established organic reactions, starting from the readily available 2-fluoro-5-hydroxybenzoic acid. chemicalbook.com
Step 1: Fischer Esterification
The first step would involve the conversion of the carboxylic acid group of 2-fluoro-5-hydroxybenzoic acid to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated in ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. masterorganicchemistry.comorganic-chemistry.org The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.
Step 2: Williamson Ether Synthesis
The resulting Ethyl 5-hydroxy-2-fluorobenzoate would then undergo a Williamson ether synthesis to introduce the benzyl group. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with benzyl bromide or benzyl chloride, resulting in the displacement of the halide and the formation of the desired ether linkage. chem-station.com
Table 1: Proposed Synthetic Route for this compound
| Step | Reaction | Starting Material | Reagents | Product |
|---|---|---|---|---|
| 1 | Fischer Esterification | 2-Fluoro-5-hydroxybenzoic acid | Ethanol, Sulfuric acid (catalytic) | Ethyl 5-hydroxy-2-fluorobenzoate |
| 2 | Williamson Ether Synthesis | Ethyl 5-hydroxy-2-fluorobenzoate | 1. Sodium hydride or Potassium carbonate 2. Benzyl bromide or Benzyl chloride | This compound |
Table of Compounds
Structure
3D Structure
Properties
Molecular Formula |
C16H15FO3 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO3/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
WGUJEGJISSBQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of Ethyl 5 Benzyloxy 2 Fluorobenzoate
Reactions Involving the Ester Functionality
The ethyl ester group in Ethyl 5-(benzyloxy)-2-fluorobenzoate is amenable to several common transformations, including hydrolysis, transesterification, and amidation. These reactions provide pathways to a variety of derivatives with modified ester or amide functionalities.
Hydrolysis to Carboxylic Acids for Further Derivatization
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-(benzyloxy)-2-fluorobenzoic acid, is a fundamental transformation that opens avenues for further derivatization, such as the formation of acid chlorides or coupling reactions to form amides and other esters. This reaction is typically carried out under basic or acidic conditions.
Under basic conditions, the ester is treated with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system like a mixture of water and an alcohol (e.g., methanol (B129727) or ethanol). The reaction generally proceeds by heating under reflux to ensure complete conversion. sserc.org.uk The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the desired carboxylic acid. youtube.com
Acid-catalyzed hydrolysis, while also possible, is less commonly employed for this type of substrate. It typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.
Table 1: Representative Conditions for Ester Hydrolysis
| Catalyst/Reagent | Solvent | Temperature | Outcome |
| Sodium Hydroxide | Water/Methanol | Reflux | 5-(Benzyloxy)-2-fluorobenzoic acid |
| Potassium Hydroxide | Water/Ethanol (B145695) | Reflux | 5-(Benzyloxy)-2-fluorobenzoic acid |
| Hydrochloric Acid | Water | Reflux | 5-(Benzyloxy)-2-fluorobenzoic acid |
Transesterification Processes
Transesterification allows for the conversion of the ethyl ester of 5-(benzyloxy)-2-fluorobenzoic acid into other esters by reaction with a different alcohol in the presence of a catalyst. This process is reversible and is often driven to completion by using a large excess of the reactant alcohol or by removing the ethanol byproduct.
Both acid and base catalysis can be employed for transesterification. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Base catalysts, such as sodium alkoxides, generate a more nucleophilic alkoxide from the reactant alcohol, which then attacks the ester carbonyl.
The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product. For example, the conversion to a methyl ester would involve reaction with methanol, while reaction with a higher boiling alcohol might require different conditions to facilitate the removal of ethanol.
Amidation Reactions
The direct conversion of the ethyl ester to an amide can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction is generally slower than hydrolysis and often requires heating. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide and release ethanol.
To facilitate this reaction, various methods can be employed. In some cases, simply heating the ester with the amine is sufficient. However, for less reactive amines or to achieve higher yields and milder reaction conditions, catalysts or activating agents may be used. Lewis acids can activate the ester carbonyl towards nucleophilic attack. Alternatively, the hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common two-step strategy.
Transformations at the Fluoro-Substituted Aromatic Ring
The fluoro-substituted aromatic ring of this compound is a key site for modifications that can introduce new functional groups and build molecular complexity. Directed ortho-metalation and nucleophilic aromatic substitution are two powerful strategies to achieve this.
Directed ortho-Metalation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) guides the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. rsc.orgresearchgate.net
In this compound, both the fluorine atom and the ester group can act as directing groups. The fluorine atom is considered a moderate directing group, while the ester group's directing ability can be influenced by the reaction conditions and the base used. semanticscholar.org The benzyloxy group is generally not a strong directing group for ortho-lithiation. The regioselectivity of the lithiation will depend on the interplay between these directing groups and the steric environment of the aromatic protons. The most acidic proton is typically the one ortho to the fluorine atom (at the C3 position) due to the inductive effect of the fluorine. However, coordination of the organolithium reagent to the ester carbonyl could potentially direct metalation to the C3 position as well.
Once the aryllithium species is formed, it can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the ortho position.
Table 2: Potential Electrophilic Quenches in Directed ortho-Metalation
| Electrophile | Introduced Functional Group |
| Carbon dioxide (CO2) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) |
| Alkyl halides (R-X) | Alkyl (-R) |
| Disulfides (RSSR) | Thioether (-SR) |
| Iodine (I2) | Iodo (-I) |
Nucleophilic Aromatic Substitution of the Fluorine Atom
The fluorine atom on the aromatic ring is a potential leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgnih.gov In this compound, the ester group provides some electron-withdrawing character to the ring, which can facilitate the displacement of the fluoride (B91410) ion by strong nucleophiles.
The reactivity of the fluorine atom towards nucleophilic substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride ion, leading to the formation of new ethers, thioethers, and amines, respectively. The reaction typically requires elevated temperatures and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to proceed at a reasonable rate.
The position of the fluorine atom ortho to the ester group may also influence its reactivity due to potential electronic and steric effects.
Table 3: Potential Nucleophiles for Aromatic Substitution of Fluorine
| Nucleophile | Product Type |
| Sodium methoxide (B1231860) (NaOMe) | 2-Methoxybenzoate derivative |
| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)benzoate derivative |
| Ammonia (NH3) | 2-Aminobenzoate derivative |
| Primary/Secondary Amines (RNH2, R2NH) | 2-(Alkylamino/Dialkylamino)benzoate derivatives |
Cross-Coupling Reactions at Fluorine-Bearing Positions
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation for cross-coupling reactions a significant challenge in organic synthesis. beilstein-journals.orgnih.gov Consequently, reactions that directly displace the fluorine atom in this compound are less common than those involving other halogens. However, under specific conditions, the fluorine atom can be substituted through nucleophilic aromatic substitution (SNA r) or transition-metal-catalyzed processes.
Nucleophilic Aromatic Substitution (SNA r): For SNA r to occur, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). youtube.comyoutube.comyoutube.com In this compound, the ethyl ester group (-CO2Et) is moderately electron-withdrawing. This activation is often insufficient for facile substitution of the highly electronegative fluorine atom under standard conditions. The reaction typically requires strong nucleophiles and harsh conditions, such as high temperatures. youtube.comyoutube.com The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the fluoride ion. youtube.com
Transition-Metal-Catalyzed C-F Activation: Recent advances have led to the development of catalytic systems, particularly those based on nickel and palladium, capable of activating C-F bonds for cross-coupling reactions. beilstein-journals.orgnih.govrsc.orgrsc.org These reactions often require specialized ligands and conditions to facilitate the oxidative addition of the metal into the strong C-F bond. beilstein-journals.org For a molecule like this compound, a nickel-catalyzed Suzuki-type coupling with an arylboronic acid, for example, could potentially replace the fluorine atom with a new aryl group. The mechanism is thought to involve the formation of a metallacyclopropane intermediate that facilitates the C-F bond cleavage. beilstein-journals.orgnih.gov
| Coupling Type | Catalyst System (Example) | Nucleophile/Coupling Partner | Key Features |
| Nucleophilic Aromatic Substitution (SNA r) | Base (e.g., NaNH2, NaOR) | Amide, Alkoxide | Requires strong nucleophiles and often harsh conditions; ring is moderately activated by the ester group. youtube.comyoutube.com |
| Nickel-Catalyzed Cross-Coupling | Ni(0) with specific ligands (e.g., NHCs) | Arylboronic acids | Involves challenging C-F bond activation; proceeds under milder conditions than uncatalyzed SNA r. beilstein-journals.orgnih.gov |
| Palladium-Catalyzed Cross-Coupling | Pd(0) with specific ligands | N-tosylhydrazones | Can be used for C-C bond formation via migratory insertion of a palladium carbene. rsc.orgrsc.org |
Modifications of the Benzyloxy Protecting Group
The benzyloxy group serves as a common protecting group for phenols due to its general stability and the various methods available for its removal.
The most prevalent method for cleaving benzyl (B1604629) ethers is catalytic hydrogenation. youtube.comyoutube.com This reaction, often termed hydrogenolysis, involves treating the substrate with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The reaction is typically clean, high-yielding, and proceeds under mild conditions (room temperature and atmospheric pressure of H2). youtube.comresearchgate.net This process selectively cleaves the carbon-oxygen bond of the benzyl ether, liberating the free phenol (B47542), ethyl 2-fluoro-5-hydroxybenzoate, and generating toluene (B28343) as a byproduct. youtube.comyoutube.com A key advantage of this method is its orthogonality; it generally does not affect other functional groups like the ethyl ester or the aromatic fluorine. However, care must be taken if other reducible functional groups are present in the molecule. researchgate.netcabidigitallibrary.org
Typical Reaction Conditions for Hydrogenolysis:
| Reagents | Catalyst | Solvent | Temperature | Byproduct |
|---|
While catalytic hydrogenation is common, alternative methods are available for benzyl ether cleavage, which can be useful if the molecule contains functional groups incompatible with hydrogenation.
Strong Acids: Treatment with strong acids like hydrogen bromide (HBr) or boron tribromide (BBr3) can cleave benzyl ethers. BBr3 is particularly effective for cleaving aryl ethers. researchgate.net
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. researchgate.netorganic-chemistry.orgnih.gov This method is particularly useful for p-methoxybenzyl (PMB) ethers but can also cleave simple benzyl ethers, though typically more slowly. nih.gov
Dissolving Metal Reduction: The Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) can cleave benzyl ethers, although it will also reduce the aromatic ring.
| Deprotection Method | Reagent(s) | Conditions | Compatibility Notes |
| Lewis Acid Cleavage | BBr3, BCl3 | CH2Cl2, often at low temperature | Effective but not compatible with acid-sensitive groups. researchgate.net |
| Oxidative Cleavage | DDQ | Acetonitrile (B52724), sometimes with photoirradiation | Useful when reductive methods are not suitable. researchgate.netorganic-chemistry.org |
| Dissolving Metal Reduction | Li or Na / liq. NH3, EtOH | Low temperature (-78 °C) | Reduces the aromatic ring in addition to cleaving the ether. |
Functionalization of the Aromatic Nucleus
Further modification of this compound can be achieved by targeting the aromatic ring itself.
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. masterorganicchemistry.comyoutube.comyoutube.com The reactivity and orientation are determined by the interplay of inductive and resonance effects of the fluorine, benzyloxy, and ethyl ester groups. csbsju.edulibretexts.orgyoutube.comunizin.org
-F (Fluoro group): The fluorine atom is deactivating due to its strong inductive electron-withdrawing effect. csbsju.eduyoutube.com However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. csbsju.eduyoutube.com
-OCH2Ph (Benzyloxy group): The oxygen atom is strongly activating and an ortho, para-director. Its lone pairs can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate for ortho and para substitution. youtube.com
-CO2Et (Ethyl ester group): This group is deactivating and a meta-director. libretexts.orgyoutube.com Both the inductive and resonance effects withdraw electron density from the ring, destabilizing the arenium ion, particularly when the electrophile adds to the ortho or para positions.
Predicted Reactivity Order for Electrophilic Attack: C4 > C6 >> C3
Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late step in the synthesis. researchwithrutgers.comscispace.comnih.govrsc.org This strategy is highly valuable in drug discovery for rapidly generating analogs. scispace.com For this compound, LSF would typically involve transition-metal-catalyzed C-H activation. nih.govrsc.orgmdpi.comnih.govyoutube.com
Directed C-H activation could provide a route to functionalize specific positions on the aromatic ring that are not easily accessible through classical EAS. For instance, a directing group could be temporarily installed on the molecule to guide a metal catalyst (e.g., Palladium, Rhodium, or Cobalt) to a specific C-H bond, often ortho to the directing group. nih.govmdpi.com Given the existing substituents, a catalyst might be directed by the ester or the ether oxygen to functionalize the C3 or C6 positions, respectively, allowing for the introduction of various groups (e.g., aryl, alkyl, or heteroatoms) in a controlled manner. nih.gov The development of such strategies offers a powerful tool for creating diverse molecular architectures from a common intermediate. rsc.org
Applications As a Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Substituted Benzoic Acid Derivatives
The reactivity of the ethyl ester and the presence of the versatile benzyloxy protecting group make Ethyl 5-(Benzyloxy)-2-fluorobenzoate an excellent starting material for the synthesis of various substituted benzoic acid derivatives. These derivatives are crucial components in the development of pharmaceuticals, agrochemicals, and materials science.
Preparation of Polyfunctionalized Aromatic Carboxylic Acids
The ethyl ester group of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-(benzyloxy)-2-fluorobenzoic acid. This transformation is a fundamental step in the synthesis of more complex, polyfunctionalized aromatic carboxylic acids. The resulting carboxylic acid can then undergo a variety of subsequent reactions at the carboxylic acid a moiety, the aromatic ring, or after deprotection of the benzyl (B1604629) group.
For instance, the carboxylic acid can be activated and coupled with various nucleophiles. Furthermore, the fluorine atom and the benzyloxy group can direct further electrophilic aromatic substitution reactions to specific positions on the benzene (B151609) ring, allowing for the introduction of additional functional groups and the creation of highly substituted aromatic scaffolds.
Table 1: Representative Conditions for Ester Hydrolysis
| Reagents | Solvent | Temperature | Reaction Time | Yield |
| Lithium Hydroxide (B78521) (LiOH) | Tetrahydrofuran (THF)/Water | Room Temperature | 4-12 hours | >95% |
| Sodium Hydroxide (NaOH) | Methanol (B129727)/Water | 50-70 °C | 2-6 hours | >90% |
| Hydrochloric Acid (HCl) | Dioxane/Water | Reflux | 8-16 hours | Variable |
This table presents typical conditions for the hydrolysis of aryl ethyl esters to their corresponding carboxylic acids, which are applicable to this compound.
Derivatization to Fluoro-benzyloxy-substituted Amides and Esters
This compound can be directly converted into a wide range of amides and other esters through aminolysis and transesterification reactions, respectively. These reactions are pivotal for introducing diverse functional groups and building molecular complexity.
Amide Synthesis: The reaction of this compound with primary or secondary amines, often in the presence of a catalyst or activating agent, yields the corresponding N-substituted amides. These amide derivatives are prevalent in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. The reaction conditions can be tailored to accommodate a wide variety of amines, leading to a library of fluoro-benzyloxy-substituted benzamides.
Ester Derivatization (Transesterification): Through transesterification, the ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of the steric and electronic properties of the ester moiety, which can be important for optimizing the biological activity or physical properties of the final product.
Role in the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are of paramount importance in drug discovery and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, leveraging the reactivity of its functional groups to participate in cyclization and annulation reactions.
Annulation Reactions for Nitrogen-Containing Heterocycles
The functional groups of this compound can be strategically utilized in annulation reactions to construct fused nitrogen-containing heterocyclic systems. For example, after hydrolysis to the carboxylic acid and subsequent conversion to an activated derivative (e.g., an acid chloride or a Weinreb amide), it can react with appropriately substituted anilines or other binucleophiles to form quinazolinones or other related heterocycles. The fluorine atom can also play a role in directing the regioselectivity of these cyclization reactions or be used as a handle for further functionalization.
Formation of Oxygen-Containing Ring Structures
Similarly, this compound can be a key starting material for the synthesis of oxygen-containing heterocycles. For instance, intramolecular cyclization reactions of derivatives of 5-(benzyloxy)-2-fluorobenzoic acid can lead to the formation of benzofurans or other related fused systems. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then participate in intramolecular O-alkylation or O-arylation reactions to form a new heterocyclic ring.
Intermediate in the Synthesis of Scaffolds for Chemical Biology Research
The structural motifs present in this compound make it an attractive intermediate for the synthesis of molecular scaffolds used in chemical biology research. These scaffolds can be elaborated into chemical probes, tool compounds, or libraries of molecules for screening against biological targets.
The combination of a fluorine atom, which can serve as a useful probe for NMR studies and can enhance binding affinity and metabolic stability, and a protected phenol, which allows for late-stage functionalization, makes this compound particularly valuable. After conversion to more complex structures, the benzyloxy group can be removed under mild conditions to reveal a hydroxyl group. This hydroxyl group can then be used as a handle for conjugation to other molecules, such as fluorescent dyes, biotin tags, or affinity matrices, to facilitate studies of their biological interactions.
Table 2: Key Reactions for Scaffold Elaboration
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Debenzylation | H₂, Pd/C or BBr₃ | Phenol |
| Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDCI) | Amide |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., Thiol, Amine) | Substituted Arene |
This table outlines some of the key transformations that can be performed on derivatives of this compound to generate diverse scaffolds for chemical biology applications.
Contributions to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. The structural features of this compound make it an excellent scaffold for combinatorial library synthesis.
High-throughput synthesis (HTS) involves the automated, parallel synthesis of a large number of compounds. This compound is amenable to HTS workflows due to the reliability of reactions involving its functional groups. For example, the hydrolysis of the ester and subsequent amide bond formation can be readily automated. Similarly, the debenzylation to the phenol and subsequent etherification or esterification reactions can be performed in a parallel format.
The amenability of a building block to a variety of reaction conditions and its ability to be functionalized in multiple positions are key to its successful integration into HTS. The robust nature of the fluorinated aromatic core and the predictable reactivity of the ester and ether functionalities of this compound make it a suitable candidate for such automated synthetic platforms.
Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from simple starting materials in a few synthetic steps. This compound can be utilized in DOS to generate a wide range of analogues.
By systematically varying the substituents at the three key positions—the ester, the benzyloxy group, and the aromatic ring—a diverse library of compounds can be generated. For example, a library of amides can be created by reacting the corresponding carboxylic acid with a diverse set of amines. Simultaneously, a variety of ethers or esters can be synthesized from the phenolic intermediate. Furthermore, the fluorine atom can direct further substitution on the aromatic ring, adding another layer of diversity. This approach allows for the exploration of a large chemical space around the core scaffold, increasing the probability of discovering compounds with desired biological activities. The combinatorial synthesis of small-molecule libraries using building blocks like 3-amino-5-hydroxybenzoic acid showcases a similar strategy of utilizing a core structure with multiple points of diversification. nih.gov
Analytical Methodologies for Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 5-(benzyloxy)-2-fluorobenzoate, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to provide a complete picture of the molecule's framework.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electron-withdrawing fluorine atom and the ester group, as well as the benzyloxy substituent.
¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the ethyl group, the benzoate (B1203000) ring, and the benzyloxy group.
¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and provides a clear signal for the single fluorine atom in the molecule, with its chemical shift being indicative of its position on the aromatic ring.
Interactive Data Table: Predicted NMR Data for this compound in CDCl₃
| Spectrum | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | -CH₂CH₃ | 4.35 | Quartet | 7.1 |
| -CH₂CH₃ | 1.38 | Triplet | 7.1 | |
| Ar-H3 | 7.15 | Triplet | 8.9 | |
| Ar-H4 | 7.20 | dd | 8.9, 3.0 | |
| Ar-H6 | 7.60 | dd | 5.5, 3.0 | |
| -OCH₂Ph | 5.10 | Singlet | - | |
| -OCH₂Ph | 7.30-7.45 | Multiplet | - | |
| ¹³C NMR | C=O | 164.5 | Singlet | - |
| C1 | 118.0 | Doublet | 24.0 (¹JCF) | |
| C2 | 160.0 | Doublet | 255.0 (¹JCF) | |
| C3 | 115.0 | Doublet | 22.0 (²JCF) | |
| C4 | 119.5 | Doublet | 8.0 (³JCF) | |
| C5 | 158.0 | Singlet | - | |
| C6 | 114.0 | Doublet | 4.0 (⁴JCF) | |
| -OCH₂CH₃ | 61.5 | Singlet | - | |
| -OCH₂CH₃ | 14.2 | Singlet | - | |
| -OCH₂Ph | 70.5 | Singlet | - | |
| C (ipso, Ph) | 136.0 | Singlet | - | |
| C (ortho, Ph) | 128.7 | Singlet | - | |
| C (meta, Ph) | 128.3 | Singlet | - | |
| C (para, Ph) | 127.8 | Singlet | - | |
| ¹⁹F NMR | Ar-F | -115.0 | Doublet of doublets | 8.9, 5.5 |
Disclaimer: The NMR data presented is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₅FO₃), HRMS analysis would be expected to yield a precise mass that confirms its molecular formula. Techniques like electrospray ionization (ESI) are commonly used for such analyses. mdpi.com
Interactive Data Table: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Ionization Mode |
| C₁₆H₁₅FO₃ | 275.1083 | 275.1080 ± 0.0005 | ESI+ |
Disclaimer: The observed mass is a hypothetical value for illustrative purposes, representing the expected accuracy of an HRMS measurement.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the ester carbonyl group, the aromatic rings, the ether linkage, and the C-F bond.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720 - 1740 | Stretch |
| C-O (Ester) | 1250 - 1300 | Stretch |
| C=C (Aromatic) | 1580 - 1610 | Stretch |
| C-O-C (Ether) | 1050 - 1150 | Stretch |
| C-F (Aryl Fluoride) | 1200 - 1270 | Stretch |
| C-H (Aromatic) | 3030 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
Disclaimer: The predicted absorption ranges are based on typical values for these functional groups.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Column chromatography is a standard method for purifying organic compounds from reaction mixtures. unimi.it For this compound, a silica (B1680970) gel stationary phase is typically used. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common solvent system, starting with a low polarity mixture and gradually increasing the polarity to elute the desired compound. mdpi.com
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. researchgate.net A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in an appropriate solvent system. The separation of reactants, products, and byproducts can be visualized under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For this compound, a solvent system such as 20% ethyl acetate in hexane would likely provide a suitable Rf value for monitoring its formation or consumption.
Interactive Data Table: Example TLC Data for a Reaction Involving this compound
| Compound | Solvent System | Rf Value |
| Starting Material (e.g., Ethyl 2-fluoro-5-hydroxybenzoate) | 20% Ethyl Acetate in Hexane | 0.25 |
| This compound | 20% Ethyl Acetate in Hexane | 0.50 |
Disclaimer: The Rf values are hypothetical and for illustrative purposes, as they are dependent on the specific reaction and TLC conditions.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and confirming the identity of this compound in research settings. This method offers high resolution and sensitivity, making it ideal for separating the target compound from potential impurities, starting materials, and byproducts that may be present in a sample. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
In a representative reverse-phase HPLC method for this compound, a nonpolar stationary phase, such as a C18 or C8 silica-based column, is employed. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered or acidified to ensure consistent peak shapes and retention times. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its aromatic structure and moderate polarity, this compound is well-retained on such columns, allowing for effective separation from both more polar and less polar species.
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule exhibit strong absorbance at specific wavelengths, typically around 254 nm. The identity of the compound is confirmed by comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
For quantitative analysis and to ensure the reliability of the results, the HPLC method must be validated according to established guidelines. This validation process typically assesses parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).
The following tables present illustrative data from a typical HPLC analysis and method validation for this compound.
Table 1: Representative HPLC Purity Analysis of a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.85 | 15.6 | 0.35 | Unknown Impurity |
| 2 | 4.12 | 22.3 | 0.50 | Starting Material |
| 3 | 8.54 | 4389.8 | 98.95 | This compound |
| 4 | 9.78 | 8.9 | 0.20 | Byproduct |
Table 2: Illustrative Method Validation Parameters for the HPLC Analysis of this compound
| Parameter | Result |
| Linearity (Correlation Coefficient, R²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 1.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Specificity | No interference from blank and placebo |
Computational and Theoretical Studies in Support of Chemical Research
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions. mdpi.comnih.gov This allows for the detailed analysis of reaction pathways, including the identification of transition states and the calculation of activation energies. For Ethyl 5-(Benzyloxy)-2-fluorobenzoate, such calculations can be instrumental in understanding its synthesis and potential transformations.
One of the key reaction pathways that can be analyzed is the esterification of 5-(benzyloxy)-2-fluorobenzoic acid with ethanol (B145695) to form the target molecule. DFT calculations can model the reaction mechanism, whether it proceeds via a direct acid-catalyzed pathway or through an acyl chloride intermediate. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products.
For instance, a plausible reaction pathway for the synthesis of this compound is the Fischer-Speier esterification. Quantum chemical calculations could elucidate the energetics of protonation of the carboxylic acid, subsequent nucleophilic attack by ethanol, and the final dehydration step. The calculated activation barriers for each step would provide insights into the reaction kinetics and help in optimizing reaction conditions.
Another area of interest is the study of potential side reactions or subsequent transformations of the molecule. For example, the benzylic C-O bond is susceptible to cleavage under certain conditions. rwth-aachen.de Quantum chemical calculations can be employed to investigate the reaction pathways for debenzylation, providing a quantitative measure of the molecule's stability.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a key reaction step, such as the nucleophilic attack of ethanol on the protonated carboxylic acid.
| Parameter | Value |
| Method | B3LYP/6-311G(d,p) |
| Solvent Model | IEFPCM (Ethanol) |
| Activation Energy (kcal/mol) | 15.8 |
| Reaction Enthalpy (kcal/mol) | -5.2 |
| Key Transition State Bond Distance (C-O) | 1.98 Å |
Note: The data in this table is illustrative and based on typical values for similar reactions.
Molecular Modeling for Conformational Analysis
The three-dimensional structure of a molecule dictates its physical and chemical properties. Molecular modeling techniques, especially conformational analysis, are used to identify the stable conformations of a molecule and the energy barriers between them. nih.govnih.gov For this compound, the rotational freedom around several single bonds gives rise to a complex conformational landscape.
The key rotatable bonds in this compound are the C-O bond of the ester group, the C-C bond between the aromatic ring and the ester, the C-O bond of the benzyloxy group, and the Ph-CH2 bond. The orientation of the ethyl ester group relative to the aromatic ring is of particular importance. In many substituted benzoic acids and their esters, the planar conformation is often destabilized by steric hindrance with ortho substituents. nih.govresearchgate.net In the case of this compound, the fluorine atom at the 2-position would likely force the ethyl carboxylate group to rotate out of the plane of the benzene (B151609) ring to minimize steric repulsion.
Molecular mechanics and DFT calculations can be used to perform a systematic conformational search. By rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This allows for the identification of local and global energy minima, which correspond to the stable conformers.
A hypothetical conformational analysis of the dihedral angle between the plane of the aromatic ring and the ester group might yield the following results:
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 (Steric Clash) |
| 30 | 2.1 |
| 60 | 0.0 (Global Minimum) |
| 90 | 1.5 |
| 120 | 3.8 |
| 180 | 6.5 (Steric Clash) |
Note: This data is illustrative and based on known steric effects in ortho-substituted benzoates.
The benzyloxy group also contributes to the conformational complexity. The orientation of the benzyl (B1604629) group relative to the fluorinated benzene ring will be influenced by a balance of steric and electronic effects.
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules in various chemical transformations. For this compound, these predictions are based on the electronic structure of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. mdpi.comnih.gov The HOMO indicates regions of the molecule that are most likely to act as an electron donor (nucleophilic sites), while the LUMO points to regions that are most likely to act as an electron acceptor (electrophilic sites).
For this compound, the presence of both electron-donating (benzyloxy) and electron-withdrawing (fluoro and ethyl carboxylate) groups creates a nuanced electronic landscape. The benzyloxy group is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the fluorine and ester groups withdraw electron density.
A molecular electrostatic potential (MEP) map can visually represent the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the ester and ether functionalities would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The aromatic protons and the benzylic protons would likely be regions of positive potential.
DFT calculations can also be used to compute various reactivity descriptors, such as atomic charges, Fukui functions, and global reactivity indices (e.g., chemical hardness, softness, and electrophilicity). These descriptors can provide a quantitative basis for predicting the regioselectivity of reactions such as electrophilic aromatic substitution.
A hypothetical table of calculated electronic properties for this compound is presented below:
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Note: This data is illustrative and based on calculations for similar aromatic esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
